molecular formula C26H27N3O4S B2827562 N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 941950-24-9

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2827562
CAS No.: 941950-24-9
M. Wt: 477.58
InChI Key: ACPMNPJBXLBUAT-UHFFFAOYSA-N
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Description

N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoyl group attached to a tetrahydroquinoline ring, which is further connected to a sulfamoyl group and a propionamide moiety. The intricate structure of this compound suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the synthesis of the 1,2,3,4-tetrahydroquinoline core. This can be achieved through the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene.

    Benzoylation: The tetrahydroquinoline core is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Sulfamoylation: The benzoylated tetrahydroquinoline is reacted with sulfamoyl chloride to introduce the sulfamoyl group.

    Coupling with 3-Methylphenylpropionamide: Finally, the sulfamoylated intermediate is coupled with 3-methylphenylpropionamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for potential use as a drug candidate or as a tool in biochemical studies.

Medicine

In medicine, the compound might be explored for its therapeutic potential. Its ability to interact with biological targets could make it a candidate for drug development, particularly in areas such as oncology or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its complex structure might impart unique physical or chemical characteristics to these materials.

Mechanism of Action

The mechanism of action of N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Receptor Interaction: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
  • N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)butanamide

Uniqueness

Compared to similar compounds, N-(4-(N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)-3-methylphenyl)propionamide has a unique propionamide group, which may confer distinct chemical and biological properties. This difference could affect its solubility, reactivity, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)sulfamoyl]-3-methylphenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-3-25(30)27-21-13-14-24(18(2)16-21)34(32,33)28-22-12-11-19-10-7-15-29(23(19)17-22)26(31)20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17,28H,3,7,10,15H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACPMNPJBXLBUAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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